molecular formula C10H9N3O B1408382 2-(Pyridin-4-yloxy)pyridin-3-amine CAS No. 1935288-80-4

2-(Pyridin-4-yloxy)pyridin-3-amine

Cat. No. B1408382
M. Wt: 187.2 g/mol
InChI Key: WMMAYQUGWNYTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Step 2 : Condensation of the intermediates with various 2-aminopyridines yields the final 2-(Pyridin-4-yloxy)pyridin-3-amine compounds .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring (with a substituent at position 4) linked to another pyridine ring (with an oxygen atom at position 3). The presence of the pyridin-4-yloxy moiety imparts unique properties to the molecule .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Further studies are needed to explore its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain IR, NMR, and UV-Vis spectra for characterization .

Scientific Research Applications

1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives

  • Summary of Application: This research involved the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding amines .
  • Methods of Application: The synthesis was achieved using optimized Buchwald-Hartwig amination conditions with dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
  • Results or Outcomes: The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity

  • Summary of Application: This study involved the design, synthesis, and evaluation of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrosis activity .
  • Methods of Application: The novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Safety And Hazards

  • Handling Precautions : Follow standard laboratory safety protocols when handling the compound .

Future Directions

  • Clinical Trials : If promising, proceed to clinical trials for potential therapeutic use .

properties

IUPAC Name

2-pyridin-4-yloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMAYQUGWNYTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yloxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yloxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yloxy)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-4-yloxy)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-4-yloxy)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-4-yloxy)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-4-yloxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.